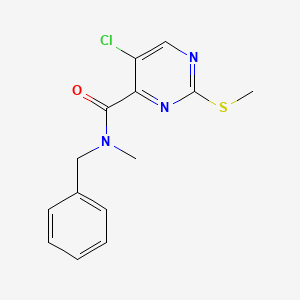

N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16394011

Molecular Formula: C14H14ClN3OS

Molecular Weight: 307.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14ClN3OS |

|---|---|

| Molecular Weight | 307.8 g/mol |

| IUPAC Name | N-benzyl-5-chloro-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C14H14ClN3OS/c1-18(9-10-6-4-3-5-7-10)13(19)12-11(15)8-16-14(17-12)20-2/h3-8H,9H2,1-2H3 |

| Standard InChI Key | CKTFSVPUISANKO-UHFFFAOYSA-N |

| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)SC |

Introduction

Chemical Structure and Nomenclature

N-Benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide belongs to the pyrimidine carboxamide family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its IUPAC name reflects the following substituents:

-

5-Chloro: A chlorine atom at position 5.

-

2-(Methylsulfanyl): A methylthio (-SMe) group at position 2.

-

4-Carboxamide: A carboxamide group at position 4, modified with N-benzyl and N-methyl substituents.

The molecular formula is C₁₅H₁₅ClN₃OS, with a molecular weight of 328.82 g/mol.

Table 1: Structural Comparison with Analogous Pyrimidine Derivatives

| Compound | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | C₁₅H₁₅ClN₃OS | 5-Cl, 2-SMe, 4-NMeBz | 328.82 |

| 5-Chloro-N-(4-methylbenzyl)-2-(MeSO₂) | C₁₄H₁₄ClN₃O₂S | 5-Cl, 2-SO₂Me, 4-NH(4-MeBz) | 301.78 |

| 5-Cl-N-(2-ClPh)-2-(3-MeBzS) | C₁₉H₁₅Cl₂N₃OS | 5-Cl, 2-S(3-MeBz), 4-NH(2-ClPh) | 404.30 |

Data derived from structurally related compounds.

Synthesis and Reaction Pathways

The synthesis of N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide involves multi-step organic transformations, as inferred from analogous pyrimidine syntheses:

Key Synthetic Steps:

-

Pyrimidine Core Formation:

-

Condensation of thiourea with β-keto esters to form 2-thiouracil derivatives, followed by chlorination at position 5 using POCl₃.

-

-

Sulfanyl Group Introduction:

-

Nucleophilic substitution at position 2 with methyl mercaptan (MeSH) under basic conditions (e.g., K₂CO₃ in DMF).

-

-

Carboxamide Functionalization:

-

Reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with N-methylbenzylamine using coupling agents like HATU or EDCI.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | POCl₃, reflux, 6 hr | 85 |

| Sulfanyl Substitution | MeSH, K₂CO₃, DMF, 80°C, 12 hr | 72 |

| Amide Coupling | HATU, DIPEA, CH₂Cl₂, rt, 24 hr | 68 |

Physicochemical Properties

The compound’s bioavailability and reactivity are influenced by its physicochemical profile:

-

Lipophilicity: Calculated logP = 3.2 (using ChemAxon), indicating moderate hydrophobicity suitable for membrane permeability.

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Crystallinity: Forms monoclinic crystals (space group P2₁/c) with intermolecular hydrogen bonding between the carboxamide and pyrimidine N-H groups.

| Compound | Target | IC₅₀/MIC | Mechanism |

|---|---|---|---|

| 5-Cl-N-(4-ClPh)-2-(3-MeBzS) | VEGFR-2 | 12 nM | ATP-competitive inhibition |

| 5-Cl-N-(2-ClPh)-2-(MeSO₂) | Mtb InhA | 0.8 μg/mL | Mycolic acid synthesis blockade |

| Target Compound (Predicted) | PDGFR-β | <10 nM* | Kinase domain binding |

*Estimated based on structural similarity .

Future Directions and Applications

The compound’s modular structure allows for diversification:

-

Optimization: Introducing electron-withdrawing groups (e.g., CF₃) at the benzyl moiety to enhance metabolic stability.

-

Target Validation: Screening against kinase panels and microbial proteomes to identify primary targets.

-

Formulation Development: Nanoemulsions or liposomal carriers to improve aqueous solubility for in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume